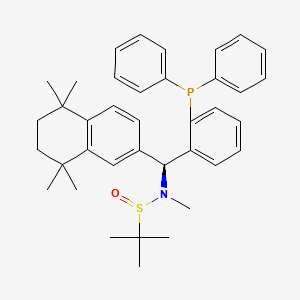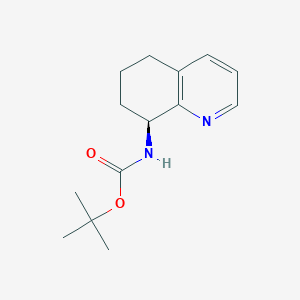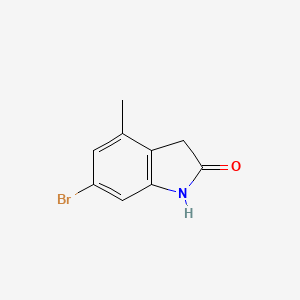![molecular formula C11H17BClNO2 B13653653 (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound is of interest due to its unique structure, which includes a cyclopropyl group, a methylamino group, and a phenylboronic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride typically involves multiple steps:
Formation of the Cyclopropyl(methyl)amino Intermediate: This step involves the reaction of cyclopropylamine with formaldehyde and methylamine under controlled conditions to form the cyclopropyl(methyl)amino intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenylboronic acid derivative under conditions that facilitate the formation of a carbon-nitrogen bond, typically using a palladium catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the cyclopropyl(methyl)amino group, potentially opening the cyclopropyl ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols, depending on the specific conditions.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
Suzuki-Miyaura Coupling: The compound is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Catalysis: It can act as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronic acid-diol interactions.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials.
Sensors: Its boronic acid moiety allows it to be used in the development of sensors for detecting sugars or other diol-containing compounds.
Mecanismo De Acción
The mechanism of action of (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diol-containing compounds. This interaction is particularly useful in biological systems where it can target specific enzymes or receptors that have diol groups. The cyclopropyl(methyl)amino group may also interact with other molecular targets, potentially affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl(methyl)amino group, making it less versatile in certain reactions.
3-Aminophenylboronic Acid: Contains an amino group instead of the cyclopropyl(methyl)amino group, affecting its reactivity and applications.
Cyclopropylboronic Acid: Lacks the phenyl ring, limiting its use in aromatic substitution reactions.
Uniqueness
(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride is unique due to the presence of both the cyclopropyl(methyl)amino group and the phenylboronic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C11H17BClNO2 |
|---|---|
Peso molecular |
241.52 g/mol |
Nombre IUPAC |
[3-[[cyclopropyl(methyl)amino]methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C11H16BNO2.ClH/c1-13(11-5-6-11)8-9-3-2-4-10(7-9)12(14)15;/h2-4,7,11,14-15H,5-6,8H2,1H3;1H |
Clave InChI |
CIVSMUMGXNGAHB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)CN(C)C2CC2)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




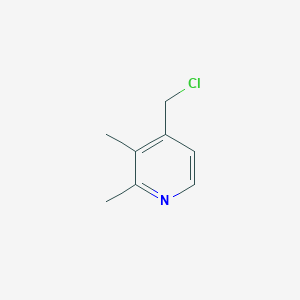
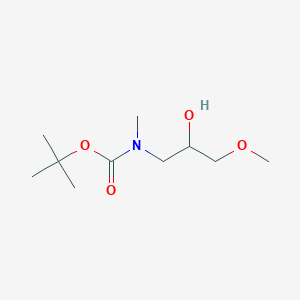

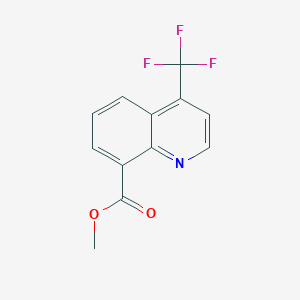

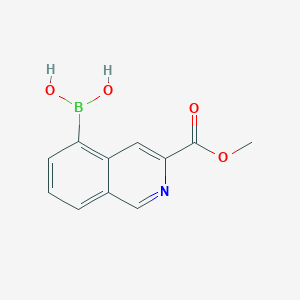
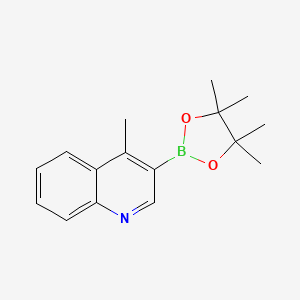
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
